molecular formula C15H16N2O2 B11173869 4-phenoxy-N-pyridin-4-ylbutanamide

4-phenoxy-N-pyridin-4-ylbutanamide

Cat. No.: B11173869
M. Wt: 256.30 g/mol
InChI Key: NDNALXZHTMNZQQ-UHFFFAOYSA-N
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Description

4-phenoxy-N-pyridin-4-ylbutanamide is an organic compound that belongs to the class of phenylacetamides This compound is characterized by the presence of a phenoxy group attached to a pyridine ring, which is further connected to a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenoxy-N-pyridin-4-ylbutanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-phenoxy-N-pyridin-4-ylbutanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-phenoxy-N-pyridin-4-ylbutanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenoxy-N-pyridin-4-ylbutanamide is unique due to the presence of both the phenoxy group and the pyridine ring, which confer specific chemical and biological properties. Its dual inhibitory activity against VEGFR-2 and c-Met distinguishes it from other similar compounds .

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

4-phenoxy-N-pyridin-4-ylbutanamide

InChI

InChI=1S/C15H16N2O2/c18-15(17-13-8-10-16-11-9-13)7-4-12-19-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12H2,(H,16,17,18)

InChI Key

NDNALXZHTMNZQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)NC2=CC=NC=C2

Origin of Product

United States

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